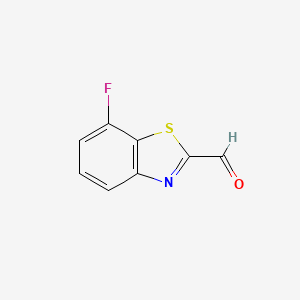

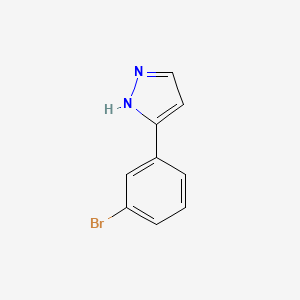

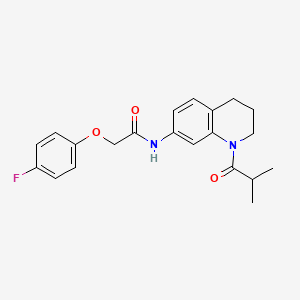

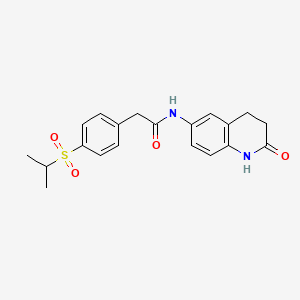

![molecular formula C11H16ClN3OS B2423387 1-(4-[(2-メチル-1,3-チアゾール-4-イル)メチル]ピペラジン-1-イル)-2-クロロエタン-1-オン CAS No. 853723-87-2](/img/structure/B2423387.png)

1-(4-[(2-メチル-1,3-チアゾール-4-イル)メチル]ピペラジン-1-イル)-2-クロロエタン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one” is an organic compound. Its structure contains chlorine, a methyl group, a thiazole ring, and a ketone group . It is often found in the form of a white crystalline solid .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Physical and Chemical Properties Analysis

This compound is a liquid with a mild odor. It has a relative density of 1.19 and a viscosity of 5.0 mPa.s at 23°C. It has a freezing point of -18 to -21.5°C and a pH of 3.5-5.0. It is soluble in water, low carbon alcohols, and ethylene glycol .科学的研究の応用

- 研究者は、BT-474、HeLa、MCF-7、NCI-H460、およびHaCaT細胞などの癌細胞株に対するインビトロ細胞毒性について、(1-(ベンジル)-1H-1,2,3-トリアゾール-4-イル)(ピペラジン-1-イル)メタノン誘導体を調査してきました .

- チアゾール含有化合物は、前立腺癌細胞に対して強力な効果を示しており、抗腫瘍剤としての可能性が示されています .

- 特定の新規チアゾール結合(アリールアルキル)アゾールは、MES(最大電気ショック発作)およびscPTZ(皮下ペンチレンテトラゾール)に対する抗けいれん反応を示し、潜在的な抗けいれん剤としての使用を示唆しています .

抗腫瘍および細胞毒性

抗けいれん特性

ケミカルバイオロジーおよび創薬

Safety and Hazards

将来の方向性

The compound “2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one” has a wide range of applications, mainly as a raw material for pesticides, insecticides, and antibiotics. It has antibacterial and insecticidal functions, making it important in the agricultural field. It can also be used as an intermediate for synthesizing other compounds . Future research could explore its potential uses in other fields.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The sulfur atom in the thiazole ring can oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

One related compound, thiamethoxam, is known to be stable in water under acidic conditions but hydrolyzed under alkaline conditions . This suggests that pH could be an important environmental factor influencing the action of this compound.

特性

IUPAC Name |

2-chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3OS/c1-9-13-10(8-17-9)7-14-2-4-15(5-3-14)11(16)6-12/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSRJGNTRGGGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(CC2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2423307.png)

![(2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid](/img/structure/B2423310.png)

![2-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2423312.png)

![1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2423313.png)

![4-ethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423314.png)

![[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol](/img/structure/B2423315.png)

![ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate](/img/structure/B2423318.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2423321.png)

![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/no-structure.png)